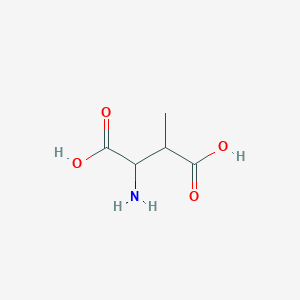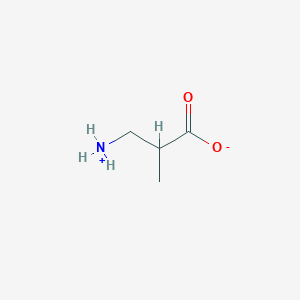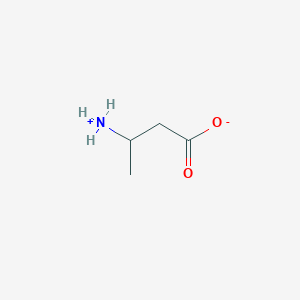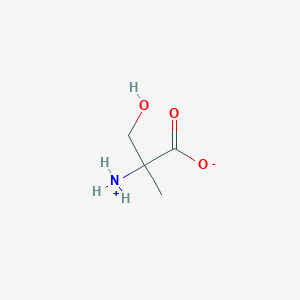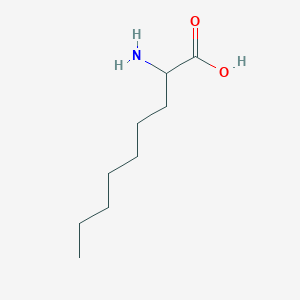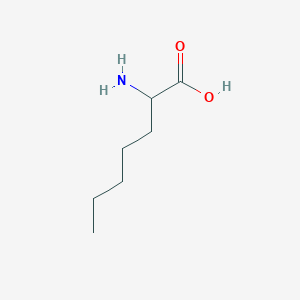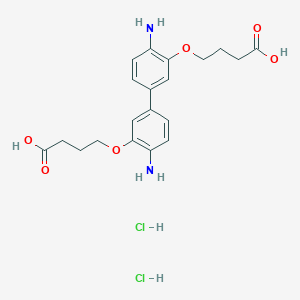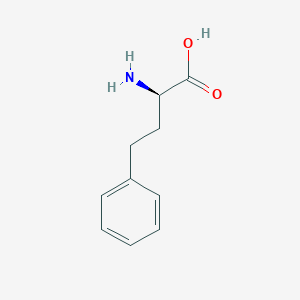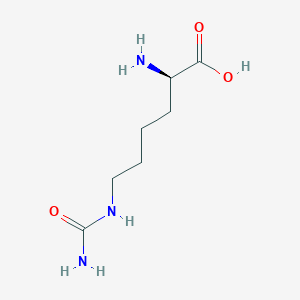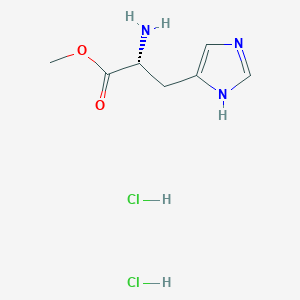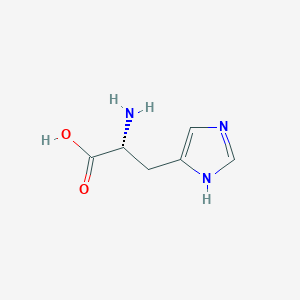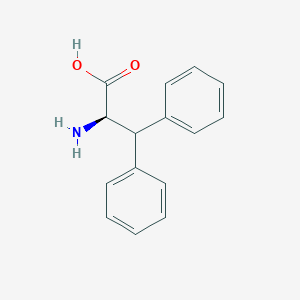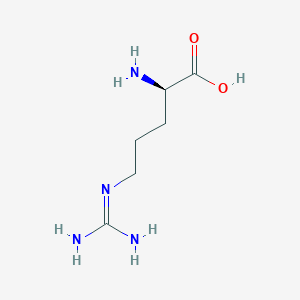
D-Arginin
Übersicht
Beschreibung
D-Arginin ist eine D-α-Aminosäure, die das D-Isomer von Arginin ist. Im Gegensatz zu seiner L-Form, die physiologisch aktiv ist, kommt this compound in der Natur nicht häufig vor.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die enzymatische Umwandlung von DL-Arginin in L-Ornithin unter Verwendung des Enzyms L-Arginase. Dieser Prozess wandelt selektiv L-Arginin in L-Ornithin um, wodurch this compound in reiner Form gewonnen werden kann . Eine weitere Methode umfasst die Substratpräparation, die Hydrierungsreaktion, die Entfernung des Reduktionsmittels und die optische Trennung .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt oft durch Fermentationsprozesse. Das Verfahren umfasst Schritte wie die Herstellung von Fermentationsflüssigkeit, Schrägkultur, Stammschütteln, Primär- und Sekundär-Saatgutkultur, anschließende Fermentation, Extraktion und Raffination des fermentierten Produkts. Dieser Prozess gewährleistet eine hohe Ausbeute und Qualität von this compound und reduziert gleichzeitig die Umweltverschmutzung .
Wissenschaftliche Forschungsanwendungen
D-arginine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various compounds and as a reagent in chemical reactions.
Biology: Studied for its role in cellular processes and interactions.
Wirkmechanismus
Target of Action
D-Arginine, a D-α-amino acid, is the D-isomer of arginine . It primarily targets the Creatine kinase M-type in humans . This enzyme plays a crucial role in energy transduction in tissues with fluctuating energy demands by catalyzing the reversible transfer of phosphate between ATP and various phosphogens.
Mode of Action
It’s known that arginine-rich peptides can interact with negatively charged drug molecules and cell membranes through non-covalent interaction, including electrostatic interactions . This interaction can mediate the formation of two salt bridges simultaneously; favored interaction partners include the negative charges of phosphate and the O6 and N7 atoms of guanine .
Biochemical Pathways
D-Arginine is involved in several biochemical pathways. It plays a role in the synthesis of creatine, a molecule that helps provide energy to all cells in the body, particularly muscle cells . It also participates in the arginine degradation pathway, which is critical for controlling immune cell function . Furthermore, D-Arginine may function as part of a cooperative strategy in microbial communities to protect non-producing members from competing bacteria .
Pharmacokinetics (ADME Properties)
It’s known that the adme properties of biopharmaceuticals like d-arginine are impacted by their physicochemical characteristics . Given their relatively large size and their hydrophilic nature, their absorption, distribution, metabolism, and excretion properties are different in many aspects compared to small drugs .
Result of Action
The molecular and cellular effects of D-Arginine’s action are diverse. It’s known that arginine metabolism directly and indirectly participates in a plethora of biological phenomena, such as vasodilation, calcium release, regeneration of adenosine triphosphate, neurotransmission, cell proliferation, and immunity . Moreover, D-Arginine may induce nucleolar stress, leading to a generalized accumulation of orphan ribosomal proteins, which is toxic in cells and drives accelerated aging in mice .
Action Environment
The action, efficacy, and stability of D-Arginine can be influenced by various environmental factors. For instance, the availability and identity of L-amino acids in the environment would affect the final composition and amount of D-amino acids . Furthermore, bacterial secretion of D-Arginine has been found to control environmental microbial biodiversity .
Biochemische Analyse
Biochemical Properties
D-Arginine serves as a substrate for distinct metabolic pathways that profoundly affect cell biology . It interacts with enzymes such as arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These interactions lead to the production of biologically important compounds like nitric oxide, polyamines, proline, glutamate, creatine, and agmatine .
Cellular Effects
D-Arginine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, D-Arginine has been found to affect immune cell biology, particularly macrophage, dendritic cell, and T cell immunobiology .
Molecular Mechanism
The molecular mechanism of D-Arginine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the guanidinium group of D-Arginine has been found to stabilize proteins against aggregation through protein-protein interactions .
Temporal Effects in Laboratory Settings
The effects of D-Arginine change over time in laboratory settings. Studies have shown that the unfolded protein response (UPR) has different effects on protein turnover depending on their subcellular location . This indicates that D-Arginine’s effects on cellular function can vary over time.
Dosage Effects in Animal Models
The effects of D-Arginine vary with different dosages in animal models . For instance, both oral and intraperitoneal D-Arginine administration in Dahl salt-sensitive (DSS) rats was shown to prevent the increase in blood pressure .
Metabolic Pathways
D-Arginine is involved in several metabolic pathways. It interacts with enzymes and cofactors in the urea cycle, nitric oxide synthesis, and arginine biosynthesis . D-Arginine also affects metabolic flux and metabolite levels .
Transport and Distribution
D-Arginine is transported and distributed within cells and tissues through specialized carrier proteins . These proteins provide adequate import and export routes for D-Arginine, ensuring its availability for various enzymatic reactions .
Subcellular Localization
The subcellular localization of D-Arginine and its effects on activity or function are critical. For example, in endothelial cells, argininosuccinate synthase, which is involved in the conversion of citrulline to D-Arginine, co-localizes with eNOS at caveolae and outside of the Golgi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-arginine can be synthesized through several methods. One common approach involves the enzymatic conversion of DL-arginine into L-ornithine using the enzyme L-arginase. This process selectively converts L-arginine to L-ornithine, allowing for the recovery of D-arginine in purified form . Another method includes substrate preparation, hydrogenation reaction, removal of the reducing agent, and optical separation .
Industrial Production Methods
Industrial production of D-arginine often involves fermentation processes. The method includes steps such as fermentation liquid preparation, slant culture, strain shaking, primary and secondary seed culture, subsequent fermentation, extraction, and refining of the fermented product. This process ensures high yield and quality of D-arginine while reducing environmental pollution .
Analyse Chemischer Reaktionen
Arten von Reaktionen
D-Arginin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essenziell für die Modifizierung der Verbindung für spezifische Anwendungen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, sind Dibenzocyclooctin (DBCO) und Azid. Diese Reagenzien werden in der Click-Chemie verwendet, um selbstassemblierte supramolekulare Nanovehikel zu erzeugen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, sind wohldefinierte Nanostrukturen, die wichtige Anwendungen in Medikamenten-Abgabesystemen haben. Diese Nanostrukturen sind stabil und effizient in der Abgabe von therapeutischen Wirkstoffen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird bei der Synthese verschiedener Verbindungen und als Reagenz in chemischen Reaktionen verwendet.
Biologie: Wird auf seine Rolle in zellulären Prozessen und Interaktionen untersucht.
Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus. Es interagiert mit Kreatinkinase M-Typ beim Menschen und beeinflusst so den zellulären Energiestoffwechsel . Zusätzlich spielt es eine Rolle bei der direkten zytosolischen Aufnahme von argininreichen Peptiden, die für zelluläre Funktionen entscheidend ist .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
L-Arginin: Das L-Isomer von Arginin, das physiologisch aktiv ist und in der Natur weit verbreitet ist.
L-Citrullin: Eine verwandte Aminosäure, die am Harnstoffzyklus und der Produktion von Stickstoffmonoxid beteiligt ist.
Einzigartigkeit von D-Arginin
This compound ist aufgrund seiner D-Konfiguration einzigartig, die im Vergleich zu seinen L-Gegenstücken unterschiedliche Eigenschaften bietet. Seine Resistenz gegen Abbau und die Fähigkeit, Lysosomen zu entkommen, machen es wertvoll in Medikamenten-Abgabesystemen .
Eigenschaften
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSFYDXXFIFQN-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61155-84-8 | |
| Record name | Poly-D-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61155-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40883354 | |
| Record name | D-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
157-06-2 | |
| Record name | D-Arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Arginine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-D-arginine hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R54Z304Z7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


